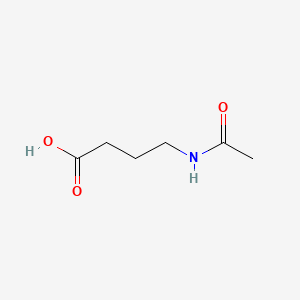

4-Acetamidobutyric acid

Description

4-Acetamidobutyric acid has been reported in Medicago sativa, Homo sapiens, and other organisms with data available.

4-Acetamidobutanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Propriétés

IUPAC Name |

4-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTFMUBKZQVKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184344 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3025-96-5 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMIDOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A70KD310L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 4-Acetamidobutyric Acid from Putrescine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 4-acetamidobutyric acid from putrescine. The pathway, involving a series of enzymatic conversions, is of significant interest in various biological contexts, from microbial metabolism to mammalian neurochemistry. This document details the core biochemical steps, presents key quantitative data, outlines experimental protocols for enzyme activity assessment, and provides visual representations of the involved pathways and workflows.

Introduction to the Biosynthetic Pathway

The conversion of the diamine putrescine to this compound is a multi-step metabolic pathway. The process begins with the acetylation of putrescine, followed by oxidative deamination and subsequent oxidation to yield the final product. This pathway is an alternative route for the catabolism of putrescine and is distinct from other metabolic fates of this polyamine, such as its conversion to spermidine and spermine. The end-product, this compound, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA)[1][2][3].

The core enzymatic reactions in this pathway are:

-

N-Acetylation of Putrescine: The initial step involves the transfer of an acetyl group from acetyl-CoA to one of the primary amino groups of putrescine, forming N-acetylputrescine. This reaction is catalyzed by the enzyme putrescine N-acetyltransferase. In bacteria, this enzyme is often referred to as SpeG, while in mammals, the analogous enzyme is spermidine/spermine N1-acetyltransferase (SAT1).

-

Oxidative Deamination of N-Acetylputrescine: The N-acetylputrescine is then oxidatively deaminated to form N-acetyl-γ-aminobutyraldehyde. In mammals, this step is primarily catalyzed by monoamine oxidase B (MAO-B)[4][5].

-

Oxidation of N-Acetyl-γ-aminobutyraldehyde: The final step is the oxidation of the aldehyde group of N-acetyl-γ-aminobutyraldehyde to a carboxylic acid group, resulting in the formation of this compound. This reaction is carried out by aldehyde dehydrogenase (ALDH) enzymes.

Quantitative Data

The efficiency and kinetics of the enzymes involved in the biosynthesis of this compound are critical for understanding the regulation and potential for manipulation of this pathway. The following tables summarize the available quantitative data for the key enzymes.

Table 1: Kinetic Parameters of Putrescine N-Acetyltransferases

| Enzyme | Organism | Substrate | Km | Vmax/kcat | Reference(s) |

| Spermidine/spermine N1-acetyltransferase 1 (SAT1) | Homo sapiens | Putrescine | 8.70 ± 2.43 mM | Not Reported | |

| SpeG homolog (PA1472) | Pseudomonas aeruginosa | Putrescine | 30.7 ± 9.9 mM | Not Reported | |

| Spermidine/spermine N1-acetyltransferase 1 (zSSAT1) | Danio rerio (zebrafish) | Putrescine | Not a good substrate | Not Reported |

Table 2: Kinetic Parameters of Aldehyde Dehydrogenases

| Enzyme | Organism/Tissue | Substrate | Km | Vmax/kcat | Reference(s) |

| Aldehyde Dehydrogenase (E3 isozyme) | Rat Liver Cytoplasm | γ-aminobutyraldehyde (ABAL) | 110 µM | 100 (relative V-value) | |

| Aldehyde Dehydrogenase | Human Erythrocytes | Acetaldehyde | Not Reported | Not Reported |

Table 3: Production Titers of Putrescine in Engineered Organisms

| Organism | Genetic Modification | Product | Titer/Yield | Reference(s) |

| Corynebacterium glutamicum | Systems metabolic engineering | Putrescine | 58.1 ± 0.2 mM | |

| Chlamydomonas reinhardtii | Pathway engineering | Putrescine | 200 mg/L |

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the this compound biosynthesis pathway and the general workflows for its study, the following diagrams are provided.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the enzymes in this biosynthetic pathway. The following are representative protocols for the key enzymatic assays.

Putrescine N-Acetyltransferase (PNAT) Activity Assay (HPLC-Based)

This protocol is adapted from methods used for the analysis of polyamines and their derivatives.

Objective: To quantify the formation of N-acetylputrescine from putrescine and acetyl-CoA.

Materials:

-

Purified PNAT (SpeG or SAT1)

-

Putrescine dihydrochloride

-

Acetyl-CoA lithium salt

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.8

-

Stopping Solution: 10% (v/v) Perchloric acid

-

Derivatization Reagent: Dansyl chloride (10 mg/mL in acetone)

-

Saturated sodium bicarbonate solution

-

2 N NaOH

-

25% Ammonium hydroxide

-

Acetonitrile (ACN)

-

Ammonium acetate

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 µL of 2x Reaction Buffer

-

10 µL of Putrescine solution (to a final concentration in the range of its Km)

-

10 µL of Acetyl-CoA solution (to a final concentration in the range of its Km)

-

X µL of purified PNAT enzyme

-

Nuclease-free water to a final volume of 100 µL.

-

-

Include a negative control with no enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 10 µL of Stopping Solution.

-

Vortex and incubate on ice for 10 minutes to precipitate the protein.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

Derivatization:

-

Take 50 µL of the supernatant and add 10 µL of 2 N NaOH and 15 µL of saturated sodium bicarbonate solution.

-

Add 50 µL of dansyl chloride solution and incubate at 40°C for 45 minutes.

-

Add 5 µL of 25% ammonium hydroxide to react with excess dansyl chloride and incubate for 30 minutes at room temperature.

-

Bring the final volume to 250 µL with a 1:1 mixture of acetonitrile and ammonium acetate solution.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

-

Separate the dansylated compounds using a gradient of acetonitrile in ammonium acetate buffer.

-

Detect the products using a fluorescence detector (e.g., Ex: 340 nm, Em: 515 nm for dansyl derivatives) or a UV detector (e.g., 254 nm).

-

Quantify the N-acetylputrescine peak by comparing its area to a standard curve of known concentrations of derivatized N-acetylputrescine.

-

Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)

This protocol is a general method for measuring NAD(P)+-dependent ALDH activity and can be adapted for N-acetyl-γ-aminobutyraldehyde.

Objective: To measure the rate of NADH production resulting from the oxidation of N-acetyl-γ-aminobutyraldehyde.

Materials:

-

Purified ALDH

-

N-acetyl-γ-aminobutyraldehyde (substrate)

-

NAD⁺

-

Assay Buffer: 50 mM Sodium pyrophosphate, pH 8.0, containing 1 mM EDTA

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup:

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL of Assay Buffer

-

100 µL of NAD⁺ solution (to a final concentration of ~2.5 mM)

-

X µL of purified ALDH enzyme

-

Nuclease-free water to a final volume of 990 µL.

-

-

Mix by inversion and incubate at 25°C for 5 minutes to establish a baseline.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 10 µL of the N-acetyl-γ-aminobutyraldehyde substrate solution (to a final concentration in the range of its Km).

-

Immediately mix by inversion.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of increase in absorbance is proportional to the rate of NADH formation.

-

-

Calculation of Activity:

-

Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

One unit of ALDH activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH per minute under the specified conditions.

-

Conclusion

The biosynthesis of this compound from putrescine represents a significant metabolic pathway with implications in both prokaryotic and eukaryotic systems. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is crucial for researchers in fields ranging from microbiology to drug development. This technical guide provides a foundational resource for such investigations, offering a compilation of current knowledge and practical methodologies. Further research is warranted to fully elucidate the kinetic parameters of all enzymes with their specific substrates in this pathway and to explore the physiological roles and regulatory mechanisms governing this metabolic route.

References

- 1. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The production and efflux of 4-aminobutyrate in isolated mesophyll cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Enzymes of the N-acetyl GABA Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining balanced neural activity. While the canonical pathway for GABA synthesis from glutamate is well-established, an alternative route originating from putrescine and involving N-acetyl-γ-aminobutyric acid (N-acetyl GABA) as a key intermediate has garnered increasing attention. This pathway, primarily active in astrocytes, represents a potential therapeutic target for neurological disorders characterized by GABAergic dysfunction. This technical guide provides a comprehensive overview of the core enzymes involved in the N-acetyl GABA metabolic pathway, presenting available quantitative data, detailed experimental protocols, and visualizations of the involved pathways to facilitate further research and drug development in this area.

Introduction

The N-acetyl GABA metabolic pathway is a four-step enzymatic cascade that converts putrescine to GABA.[1] This pathway is particularly significant in astrocytes, where it contributes to the tonic inhibition of neurons.[2][3] The intermediate, N-acetyl GABA, is a metabolite with potential antioxidant and antibacterial properties.[4] Understanding the enzymes that catalyze each step of this pathway is critical for elucidating its physiological roles and for developing targeted therapeutic interventions.

The N-acetyl GABA Metabolic Pathway

The conversion of putrescine to GABA via N-acetyl GABA involves the sequential action of four key enzymes:

-

Putrescine N-acetyltransferase (PAT/SSAT1): This enzyme initiates the pathway by acetylating putrescine to form N-acetylputrescine.

-

Monoamine Oxidase B (MAO-B): N-acetylputrescine is then oxidized by MAO-B to produce N-acetyl-γ-aminobutyraldehyde.

-

Aldehyde Dehydrogenase 1A1 (ALDH1A1): This enzyme catalyzes the oxidation of N-acetyl-γ-aminobutyraldehyde to N-acetyl GABA.

-

Sirtuin 2 (SIRT2): In the final step, SIRT2 deacetylates N-acetyl GABA to yield GABA.[5]

The overall pathway can be visualized as follows:

Quantitative Data on Pathway Enzymes

Precise kinetic data for the enzymes with their specific substrates in this pathway are still emerging. The following table summarizes the currently available quantitative information.

| Enzyme | Substrate | Km | Vmax | kcat | Organism/Source | Reference |

| PAT/SSAT1 | Putrescine | 8.70 ± 2.43 mM | - | - | Human (recombinant) | |

| MAO-B | N-Acetylputrescine | Data not available | Data not available | Data not available | - | - |

| Benzylamine | 950 µM | 93.05 nmol/min/mg | - | Purified ox liver | ||

| ALDH1A1 | N-Acetyl-γ-aminobutyraldehyde | Data not available | Data not available | Data not available | - | - |

| γ-Aminobutyraldehyde (ABAL) | 110 µM | Relative Vmax: 100 | - | Rat liver cytoplasm | ||

| SIRT2 | N-Acetyl GABA | Data not available | Data not available | Data not available | - | - |

| Acetylated H3 peptide | - | - | 0.24 ± 0.03 s⁻¹ | Human (recombinant) | ||

| Myristoylated H3K9 peptide | 0.24 µM | - | 0.018 s⁻¹ | Human (recombinant) |

Note: The lack of specific kinetic data for MAO-B with N-acetylputrescine, ALDH1A1 with N-acetyl-γ-aminobutyraldehyde, and SIRT2 with N-acetyl GABA highlights critical areas for future research. The provided data for alternative substrates offers a baseline for comparative studies.

Experimental Protocols

Detailed and validated protocols for assaying the activity of each enzyme with its specific substrate in this pathway are not yet fully established. The following sections provide proposed methodologies based on existing assays for these enzyme classes.

Putrescine N-acetyltransferase (PAT/SSAT1) Activity Assay

This proposed protocol is adapted from a continuous fluorescence acetyltransferase assay.

Principle: The assay measures the production of Coenzyme A (CoA), a product of the acetylation reaction, using a thiol-reactive fluorescent probe.

Materials:

-

Purified recombinant PAT/SSAT1

-

Putrescine

-

Acetyl-CoA

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Thiol-reactive fluorescent probe (e.g., ThioGlo4)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, putrescine, and the fluorescent probe in a microplate well.

-

Initiate the reaction by adding Acetyl-CoA.

-

Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

-

The rate of fluorescence increase is proportional to the rate of CoA production and thus PAT/SSAT1 activity.

-

A standard curve using known concentrations of CoA should be generated to convert the rate of fluorescence change to the rate of product formation.

Monoamine Oxidase B (MAO-B) Activity Assay

This protocol is a proposed adaptation of commercially available fluorometric MAO assay kits.

Principle: The oxidative deamination of N-acetylputrescine by MAO-B produces an aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorescent probe in a coupled reaction.

Materials:

-

Sample containing MAO-B (e.g., mitochondrial fractions, purified enzyme)

-

N-acetylputrescine (substrate)

-

MAO-B Assay Buffer

-

Horseradish peroxidase (HRP)

-

Fluorescent H₂O₂ probe (e.g., Amplex Red)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing MAO-B assay buffer, HRP, and the fluorescent probe.

-

Add the sample containing MAO-B to the reaction mixture.

-

Initiate the reaction by adding N-acetylputrescine.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

The increase in fluorescence is proportional to the amount of H₂O₂ produced and thus to MAO-B activity.

-

A standard curve with known concentrations of H₂O₂ should be used for quantification.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Activity Assay

This protocol is a proposed adaptation of a general spectrophotometric ALDH assay.

Principle: The oxidation of N-acetyl-γ-aminobutyraldehyde by ALDH1A1 is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

Materials:

-

Sample containing ALDH1A1 (e.g., cell lysate, purified enzyme)

-

N-acetyl-γ-aminobutyraldehyde (substrate)

-

ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

NAD⁺

-

UV-Vis spectrophotometer or plate reader

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing ALDH assay buffer and NAD⁺.

-

Add the sample containing ALDH1A1.

-

Initiate the reaction by adding N-acetyl-γ-aminobutyraldehyde.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The rate of increase in absorbance is proportional to the rate of NADH production and thus to ALDH1A1 activity.

-

The molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) can be used to calculate the enzyme activity.

Sirtuin 2 (SIRT2) Deacetylase Activity Assay

This proposed protocol is based on established in vitro SIRT2 deacetylation assays.

Principle: The deacetylation of N-acetyl GABA by SIRT2 is measured by quantifying the amount of GABA produced. This can be achieved using a coupled enzymatic assay for GABA detection.

Materials:

-

Purified recombinant SIRT2

-

N-acetyl GABA (substrate)

-

SIRT2 Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

NAD⁺

-

GABA detection kit (e.g., based on GABASE enzyme which couples GABA conversion to a fluorescent or colorimetric output)

Procedure:

-

Set up the deacetylation reaction by combining SIRT2, N-acetyl GABA, and NAD⁺ in the reaction buffer.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by heat inactivation or addition of a SIRT2 inhibitor).

-

Quantify the amount of GABA produced using a commercial GABA detection assay according to the manufacturer's instructions.

-

The amount of GABA produced is directly proportional to the SIRT2 deacetylase activity.

Regulation and Signaling Pathways

The regulation of the N-acetyl GABA metabolic pathway is an active area of investigation. The involvement of SIRT2 in the final step suggests a link to cellular energy status, as sirtuins are NAD⁺-dependent enzymes and are regulated by the cellular NAD⁺/NADH ratio. This implies that conditions of high energy expenditure may favor GABA production through this pathway.

Furthermore, the expression and activity of the enzymes in this pathway can be influenced by various signaling cascades. For instance, MAO-B expression is known to be upregulated in reactive astrocytes under pathological conditions, potentially increasing the flux through this GABA synthesis route. The interplay between polyamine metabolism and GABA synthesis also suggests a complex regulatory network, where the levels of putrescine and other polyamines can influence GABA production.

Hormonal fluctuations have also been shown to modulate the GABAergic system, although their specific effects on the N-acetyl GABA pathway are yet to be fully elucidated.

Conclusion and Future Directions

The N-acetyl GABA metabolic pathway represents an important, yet not fully characterized, route for GABA synthesis, particularly in astrocytes. While the core enzymes have been identified, significant gaps remain in our understanding of their kinetic properties with their specific substrates and the precise mechanisms that regulate this pathway. The recent identification of SIRT2 as the terminal enzyme opens new avenues for research into the role of cellular metabolism in modulating GABAergic signaling.

For researchers and drug development professionals, this pathway presents novel targets for therapeutic intervention in a range of neurological and psychiatric disorders. Future research should focus on:

-

Detailed Kinetic Characterization: Determining the Km, Vmax, and kcat of each enzyme with its specific substrate in the pathway is essential for building accurate metabolic models and for designing effective enzyme modulators.

-

Development of Specific Assays: Validated, high-throughput assays for each enzymatic step are needed to facilitate inhibitor screening and drug discovery.

-

Elucidation of Regulatory Mechanisms: A deeper understanding of the signaling pathways that control the flux through the N-acetyl GABA pathway will be crucial for identifying upstream therapeutic targets.

By addressing these knowledge gaps, the scientific community can unlock the full potential of the N-acetyl GABA metabolic pathway for the development of next-generation neuromodulatory therapies.

References

- 1. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Sirt2 Decreases ApoE Secretion in Astrocytes and Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

4-Acetamidobutyric Acid: A Key Intermediate in an Alternative GABA Shunt Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. While the canonical GABA shunt pathway originating from glutamate is well-established, an alternative pathway for GABA synthesis from putrescine has garnered increasing attention. This pathway involves the intermediate 4-acetamidobutyric acid (AABA) and represents a potential target for novel therapeutic interventions in neurological and psychiatric disorders. This technical guide provides an in-depth exploration of AABA's role as a GABA shunt intermediate, detailing its metabolic pathway, the enzymes involved, and its physiological significance. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction

The classical GABA shunt is a metabolic pathway that synthesizes GABA from glutamate, catalyzed by glutamate decarboxylase (GAD).[1] However, evidence supports the existence of an alternative route for GABA production, particularly in astrocytes, originating from the polyamine putrescine.[2][3] This pathway introduces this compound (AABA), also known as N-acetyl-GABA, as a critical intermediate.[4] The conversion of putrescine to GABA via AABA involves a series of enzymatic reactions that are distinct from the glutamate-dependent pathway. Understanding the intricacies of this alternative GABA shunt is essential for a complete picture of GABAergic neurotransmission and for identifying new pharmacological targets.

The Metabolic Pathway of this compound

The synthesis of GABA from putrescine via AABA involves four key enzymatic steps. The pathway is initiated by the acetylation of putrescine and proceeds through oxidation, dehydrogenation, and deacetylation to yield GABA.

Enzymatic Conversions

The enzymes mediating this pathway include putrescine acetyltransferase (PAT), monoamine oxidase B (MAO-B), aldehyde dehydrogenase (ALDH), and a deacetylase.[4]

-

Putrescine N-acetyltransferase (PAT): Also known as spermidine/spermine N1-acetyltransferase (SSAT or SAT1), this enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to putrescine, forming N-acetylputrescine.

-

Monoamine Oxidase B (MAO-B): This mitochondrial enzyme oxidizes N-acetylputrescine to N-acetyl-γ-aminobutyraldehyde.

-

Aldehyde Dehydrogenase (ALDH): This enzyme, likely a member of the ALDH1A1 family, catalyzes the conversion of N-acetyl-γ-aminobutyraldehyde to this compound (AABA).

-

Deacetylase: The final step involves the deacetylation of AABA to produce GABA. The specific enzyme responsible for this reaction in the brain is still under investigation, though sirtuin 2 has been implicated.

Signaling Pathway Diagram

The metabolic conversion of putrescine to GABA through the AABA intermediate can be visualized as a linear pathway.

Quantitative Data

Quantitative analysis of AABA and related metabolites is crucial for understanding the flux through this alternative GABA shunt. While comprehensive data across all brain regions is still emerging, available information on metabolite concentrations and enzyme kinetics provides valuable insights.

Metabolite Concentrations

Concentrations of GABA in various brain regions are well-documented and are in the millimolar range. However, specific concentrations for AABA are less characterized. One study estimated the concentration of GABA in Bergmann glia to be around 5–10 mM. Further research is required to quantify AABA levels in different cell types and brain regions under various physiological and pathological conditions.

Enzyme Kinetic Parameters

The kinetic properties of the enzymes involved in the AABA pathway are critical for understanding its regulation.

| Enzyme | Substrate | Km | Vmax | Source |

| Putrescine N-acetyltransferase (P. aeruginosa) | Putrescine | 30.7 ± 9.9 mM | - | |

| Human Spermidine/Spermine N1-acetyltransferase 1 (SAT1) | Putrescine | 8.70 ± 2.43 mM | - | |

| Human Spermidine/Spermine N1-acetyltransferase 1 (SAT1) | Spermidine | - | 2.1 x 10⁶ M⁻¹ min⁻¹ (V/K) | |

| Zebrafish Spermidine/Spermine N1-acetyltransferase 1 (zSSAT1) | Spermidine | 55 µM | - | |

| Zebrafish Spermidine/Spermine N1-acetyltransferase 1 (zSSAT1) | Spermine | 182 µM | - | |

| Rat Liver MAO-A | p-Tyramine | 0.45 ± 0.05 mM | 16.67 ± 1.39 nmol/h/mg protein | |

| Rat Liver MAO-B | p-Tyramine | 0.15 ± 0.06 mM | 22.22 ± 1.98 nmol/h/mg protein | |

| Human ALDH9A1 | γ-aminobutyraldehyde | 8 - 14 µM | - | |

| Human ALDH9A1 | DOPAL | 2.6 µM | - | |

| Human ALDH9A1 | Acetaldehyde | 40 - 50 µM | - | |

| Human ALDH5A1 | Succinic semialdehyde | 6.3 µM | - |

Table 1: Kinetic Parameters of Enzymes in the AABA Pathway. Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Accurate measurement of AABA and the activity of the enzymes in its metabolic pathway is essential for research in this field. This section provides detailed methodologies for key experiments.

Quantification of AABA and Related Metabolites by LC-MS/MS

This protocol is adapted from methods for the analysis of GABA and glutamate and can be optimized for AABA.

4.1.1. Sample Preparation (Brain Tissue)

-

Homogenize brain tissue (e.g., 50 mg) in 200 µL of ice-cold assay buffer.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for analysis.

-

For plasma samples, perform protein precipitation with an equal volume of acetonitrile, vortex, and centrifuge.

4.1.2. Chromatographic Separation

-

Column: HILIC (hydrophilic interaction liquid chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

4.1.3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

AABA: To be determined by infusion of a pure standard (predicted parent ion [M+H]⁺ ~146.08).

-

GABA: m/z 104 -> 87

-

Putrescine: m/z 89 -> 72

-

N-Acetylputrescine: To be determined (predicted parent ion [M+H]⁺ ~131.12).

-

-

Internal Standard: A stable isotope-labeled version of AABA (e.g., D4-AABA) should be used for accurate quantification.

Enzyme Activity Assays

4.2.1. Putrescine N-acetyltransferase (PAT/SAT1) Activity Assay This colorimetric assay is based on the quantification of Coenzyme A (CoA) released during the acetylation reaction using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Reaction Mixture (per well in a 96-well plate):

-

50 µL Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

10 µL Acetyl-CoA (10 mM).

-

10 µL Putrescine (substrate, concentration range to be optimized around the Km).

-

20 µL Enzyme sample (cell lysate or purified enzyme).

-

-

Pre-incubate the mixture (without substrate) at 37°C for 5 minutes.

-

Initiate the reaction by adding the putrescine solution.

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 10 µL of a quenching solution (e.g., 1 M HCl).

-

Add 100 µL of DTNB solution (0.2 mg/mL in reaction buffer).

-

Incubate at room temperature for 5-10 minutes for color development.

-

Measure absorbance at 412 nm.

-

Calculate activity based on a CoA standard curve.

4.2.2. Monoamine Oxidase B (MAO-B) Activity Assay This fluorometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the substrate.

-

Reaction Mixture (per well):

-

50 µL MAO-B Assay Buffer.

-

1 µL Developer.

-

1 µL MAO-B Substrate (N-acetylputrescine, concentration to be optimized).

-

1 µL Probe (e.g., Amplex Red or similar).

-

47 µL Enzyme sample.

-

-

For specific measurement of MAO-B activity, pre-incubate the sample with a MAO-A inhibitor (e.g., clorgyline).

-

Add the reaction mix to the wells.

-

Measure fluorescence (Ex/Em = 535/587 nm) kinetically at 25-37°C for 30-60 minutes.

-

Calculate activity based on an H₂O₂ standard curve.

4.2.3. Aldehyde Dehydrogenase (ALDH) Activity Assay This colorimetric or fluorometric assay measures the production of NADH from the oxidation of the aldehyde substrate.

-

Reaction Mixture (per well):

-

50 µL ALDH Assay Buffer.

-

5 µL NAD⁺ (e.g., 10 mM).

-

5 µL Substrate (N-acetyl-γ-aminobutyraldehyde, concentration to be optimized).

-

40 µL Enzyme sample.

-

-

For a fluorometric assay, add a probe that reacts with NADH to produce a fluorescent product.

-

Incubate the plate at room temperature or 37°C.

-

Measure absorbance at 340 nm (for NADH) or fluorescence at the appropriate wavelength for the chosen probe.

-

Calculate activity based on an NADH standard curve.

Physiological Significance and Therapeutic Implications

The alternative GABA shunt pathway involving AABA is particularly significant in astrocytes, which play a crucial role in regulating synaptic transmission. Astrocytic GABA can be released to mediate tonic inhibition, a persistent form of inhibition that regulates overall neuronal excitability. Dysregulation of this pathway has been implicated in various neurological disorders.

The enzymes in the AABA pathway present potential targets for drug development. For instance, modulating the activity of PAT/SAT1, MAO-B, or ALDH could alter the levels of AABA and subsequently GABA, offering a novel approach to treating conditions associated with GABAergic dysfunction, such as epilepsy, anxiety disorders, and neurodegenerative diseases.

Conclusion

This compound is a key intermediate in an alternative, putrescine-derived pathway for GABA synthesis. This pathway, distinct from the canonical glutamate-dependent GABA shunt, provides an additional layer of complexity to the regulation of GABAergic neurotransmission. The enzymes and intermediates of this pathway represent promising targets for the development of novel therapeutics for a range of neurological and psychiatric conditions. Further research into the quantitative aspects of this pathway and the development of specific modulators of its enzymes will be crucial for translating this knowledge into clinical applications. This guide provides a foundational resource for researchers and drug developers to explore the therapeutic potential of targeting the this compound pathway.

References

Endogenous 4-Acetamidobutyric Acid in the Human Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 4-acetamidobutyric acid, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a key metabolic intermediate in an alternative biosynthetic pathway for the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While the primary route of GABA synthesis in the brain is from glutamate, the putrescine-derived pathway, in which this compound is a central molecule, plays a significant role in specific brain regions and under certain pathological conditions. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and physiological relevance of endogenous this compound in the human brain. It includes detailed enzymatic steps, proposed experimental protocols for its quantification, and a discussion of its emerging role in neurological disorders.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[2][3] The canonical pathway for GABA synthesis involves the decarboxylation of glutamate by glutamate decarboxylase (GAD).[4] However, a secondary pathway originating from the polyamine putrescine has been identified, which proceeds through the formation of this compound.[5] This pathway is particularly prominent in astrocytes and has been shown to be a significant source of GABA in specific brain regions like the striatum and hippocampus. Understanding the regulation and function of this alternative GABA synthetic route is of growing interest for the development of novel therapeutic strategies targeting GABAergic dysfunction.

Biosynthesis and Degradation of this compound

The conversion of putrescine to GABA via this compound is a multi-step enzymatic process primarily occurring in astrocytes.

Biosynthetic Pathway

The biosynthetic pathway involves the following sequential enzymatic reactions:

-

Acetylation of Putrescine: The initial step is the acetylation of putrescine to form N-acetylputrescine. This reaction is catalyzed by Putrescine acetyltransferase (PAT) , also known as spermidine/spermine N1-acetyltransferase (SAT1). This enzyme transfers an acetyl group from acetyl-CoA to one of the primary amino groups of putrescine.

-

Oxidative Deamination of N-Acetylputrescine: N-acetylputrescine is then oxidatively deaminated by Monoamine oxidase B (MAO-B) , a mitochondrial outer membrane enzyme, to yield 4-acetamidobutanal.

-

Oxidation of 4-Acetamidobutanal: The resulting aldehyde, 4-acetamidobutanal, is subsequently oxidized to this compound by Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) .

-

Deacetylation of this compound: The final step is the deacetylation of this compound to produce GABA. This reaction is catalyzed by the NAD+-dependent deacetylase Sirtuin 2 (SIRT2) .

Quantitative Data

Direct quantitative data for endogenous this compound in specific human brain regions is sparse in the current scientific literature. Most metabolomic studies of the human brain provide concentrations for more abundant metabolites like GABA, glutamate, and N-acetylaspartate (NAA). However, the presence and functional importance of the putrescine-to-GABA pathway suggest that this compound is present at detectable, albeit likely low, concentrations.

For context, Table 1 provides reported concentrations of the related metabolite GABA in various human brain regions. It is anticipated that the concentration of this compound would be a fraction of these values.

Table 1: Reported Concentrations of GABA in Healthy Human Brain Regions (via MRS)

| Brain Region | GABA Concentration (mM) | Reference |

| Medial Prefrontal Cortex | 1.0 ± 0.1 | |

| Left Frontal Cortex | 0.4 ± 0.1 | |

| Medial Occipital Cortex | 0.8 ± 0.1 | |

| Left Occipital Cortex | 0.3 ± 0.1 | |

| Parietal White Matter | 1.1 ± 0.4 | |

| Cerebellum | 2.7 ± 0.8 |

Note: These values are for GABA and are provided for context. Specific concentrations for this compound in the human brain require further investigation.

Experimental Protocols

The quantification of this compound in human brain tissue typically requires sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a proposed workflow and a detailed, albeit adapted, experimental protocol.

Experimental Workflow

Detailed Protocol for LC-MS/MS Quantification of this compound in Human Brain Tissue

Disclaimer: This protocol is adapted from established methods for the analysis of small polar metabolites and N-acetylated amino acids in brain tissue. Optimization will be required for specific instrumentation and experimental conditions.

4.2.1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Stable isotope-labeled this compound (e.g., D3-acetyl) as an internal standard (IS)

-

LC-MS grade water, methanol, acetonitrile, and formic acid

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Centrifuge capable of 4°C and >15,000 x g

-

LC-MS/MS system with electrospray ionization (ESI) source

4.2.2. Sample Preparation

-

Tissue Homogenization:

-

Weigh approximately 50-100 mg of frozen human brain tissue.

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) containing the internal standard at a known concentration (e.g., 1 µM).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Protein Precipitation and Metabolite Extraction:

-

Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites.

-

-

Derivatization (Optional, for improved chromatography):

-

Note: Derivatization can improve peak shape and retention on reversed-phase columns. A common method is butylation of the carboxyl group.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute in 100 µL of 3N HCl in n-butanol.

-

Heat at 65°C for 20 minutes.

-

Dry the sample again under nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

4.2.3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for underivatized analysis. A C18 column can be used for derivatized samples.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to achieve separation from isomers and other interfering compounds.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion [M+H]+ m/z 146.1 -> Product ion (e.g., m/z 87.1, corresponding to the loss of the acetamido group). The exact fragmentation pattern should be confirmed by infusion of a standard.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

4.2.4. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the standard and a constant concentration of the internal standard.

-

Normalize the final concentration to the initial tissue weight (e.g., in nmol/g of tissue).

Signaling Pathways and Physiological Relevance

Currently, there is no strong evidence to suggest that this compound acts as a direct signaling molecule by binding to specific receptors. Its primary established role is as an intermediate in the biosynthesis of GABA. Therefore, its physiological effects are largely attributed to its contribution to the GABA pool.

Role in GABAergic Neurotransmission

The putrescine-derived GABA pathway contributes to the overall GABAergic tone in the brain. In astrocytes, this pathway can be a significant source of GABA, which can then be released to modulate neuronal activity. This astrocytic GABA release can contribute to tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.

Interaction with Dopaminergic System

In the striatum, the putrescine-to-GABA pathway has been implicated in the regulation of dopaminergic neurons. The locally produced GABA can act on GABA receptors on dopaminergic terminals to inhibit dopamine release.

Logical Relationship of the Putrescine-GABA Pathway

Role in Neurological Disorders

Emerging evidence suggests that the putrescine-derived GABA pathway may be dysregulated in several neurological disorders.

-

Alzheimer's Disease: Studies have shown that reactive astrocytes in the brains of Alzheimer's disease patients and mouse models have elevated levels of MAO-B and produce excessive GABA from putrescine. This aberrant GABA production is thought to contribute to cognitive deficits by impairing synaptic function. SIRT2, the enzyme responsible for the final step in this pathway, has been identified as a potential therapeutic target.

-

Epilepsy: The putrescine-to-GABA pathway in astrocytes may play a role in seizure termination. Enhancing this pathway could represent a novel anticonvulsant strategy.

-

Parkinson's Disease: Given the high expression of MAO-B in the striatum and its role in this pathway, dysregulation of putrescine-derived GABA may be involved in the pathophysiology of Parkinson's disease.

Conclusion

Endogenous this compound is a critical intermediate in an astrocytic pathway for GABA synthesis from putrescine. While it is not considered a primary neurotransmitter itself, its role as a precursor to GABA in specific brain regions and in the context of neurological diseases makes it an important molecule for further study. The development of robust and sensitive analytical methods for its quantification in human brain tissue is essential to fully elucidate its physiological and pathological significance. Further research into the regulation of the enzymes in this pathway, particularly SIRT2, may open new avenues for therapeutic intervention in a range of neurological disorders characterized by GABAergic dysfunction.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Role of Astrocytic Polyamine and GABA Metabolism in Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 5. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

The Enigmatic Role of 4-Acetamidobutyric Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobutyric acid (4-AcAmB), an N-acetylated derivative of the neurotransmitter gamma-aminobutyric acid (GABA), is an intriguing metabolite present in various biological systems, including microorganisms. While the metabolic pathways of its precursor, GABA, are well-documented, the precise functions and enzymatic machinery governing 4-AcAmB in microbial metabolism remain largely uncharted. This technical guide synthesizes the current, albeit limited, understanding of 4-AcAmB's role in microbial life, focusing on its potential involvement in nitrogen metabolism, stress response, and as a metabolic intermediate. We consolidate available quantitative data, provide detailed experimental protocols for key analytical techniques, and present visual representations of putative metabolic pathways to stimulate further research into this enigmatic molecule.

Introduction

This compound, also known as N-acetyl-GABA, is structurally the result of the monoacetylation of the nitrogen atom of GABA[1]. It has been identified as a metabolite in various organisms, including the yeast Saccharomyces cerevisiae[1]. Despite its known existence, its functional significance within microbial metabolic networks is not well-defined. This guide aims to collate the fragmented knowledge surrounding 4-AcAmB, offering a foundational resource for researchers investigating its biosynthesis, degradation, and physiological roles in bacteria and fungi.

Putative Functions of this compound in Microbial Metabolism

Based on the metabolism of structurally related compounds and the general principles of microbial metabolic regulation, several potential functions for 4-AcAmB can be hypothesized.

Nitrogen Source and Metabolic Intermediate

In several microorganisms, including Saccharomyces cerevisiae, GABA can be utilized as a nitrogen source. This process involves the GABA shunt, a metabolic pathway that converts GABA into succinate, an intermediate of the tricarboxylic acid (TCA) cycle. The key enzymes in this pathway are GABA aminotransferase (GabT) and succinate-semialdehyde dehydrogenase (GabD or SSADH).

While direct evidence for 4-AcAmB serving as a primary nitrogen source is scarce, it is plausible that it could be deacetylated to GABA, thereby entering the established GABA catabolic pathway. The presence of 4-AcAmB in S. cerevisiae suggests its integration into the broader network of nitrogen and amino acid metabolism in this yeast[1].

Compatible Solute and Osmoprotectant

Microorganisms accumulate small organic molecules, known as compatible solutes or osmoprotectants, to survive under conditions of high osmolarity. These molecules help maintain turgor pressure and protect cellular components without interfering with normal metabolic processes. Bacillus subtilis, for instance, is known to synthesize and uptake various compatible solutes, including proline[2][3]. Given its structural similarity to other amino acid-derived compatible solutes, 4-AcAmB may play a role in the osmotic stress response of certain bacteria. However, direct experimental evidence demonstrating this function in any microbial species is currently lacking.

Detoxification and Regulation

The acetylation of amino acids can serve as a detoxification mechanism. In Saccharomyces cerevisiae, a D-amino acid-N-acetyltransferase is involved in the detoxification of D-amino acids via N-acetylation, facilitating their removal from the cell. It is conceivable that the acetylation of GABA to 4-AcAmB could be a regulatory mechanism to control the intracellular concentration of GABA or to detoxify excess GABA.

Metabolic Pathways Involving this compound

The metabolic pathways involving 4-AcAmB are not well-elucidated. However, based on known biochemical reactions, a putative pathway can be constructed.

Biosynthesis of this compound

The formation of 4-AcAmB from GABA is an N-acetylation reaction. This is likely catalyzed by an N-acetyltransferase (NAT), a class of enzymes belonging to the GNAT (Gcn5-related N-acetyltransferase) superfamily. These enzymes use acetyl-CoA as the acetyl group donor. While specific GABA N-acetyltransferases have not been characterized in microbes, the general mechanism is well-understood.

Catabolism of this compound

The degradation of 4-AcAmB would likely involve a deacetylation step to yield GABA and acetate. This reaction would be catalyzed by a deacetylase or an amidohydrolase. The resulting GABA can then enter the GABA shunt.

Quantitative Data

Quantitative data on 4-AcAmB in microbial systems is extremely limited. The following table summarizes related data that can serve as a reference for future studies.

| Organism | Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| Escherichia coli | 4-Aminobutyrate Aminotransferase (GabT) | 4-Aminobutanoate (GABA) | Km | 197 µM | UniProt P22256 |

| Escherichia coli | 4-Aminobutyrate Aminotransferase (GabT) | 4-Aminobutanoate (GABA) | kcat | 47.4 s-1 | UniProt P22256 |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for similar organic acids and provides a starting point for the development of a validated method for 4-AcAmB.

5.1.1. Sample Preparation (from microbial culture)

-

Harvest microbial cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

5.1.2. LC-MS/MS Parameters (starting point)

-

Column: A reverse-phase C18 column suitable for polar compounds (e.g., Atlantis T3).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute 4-AcAmB.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Precursor ion (Q1): m/z 146.1 (for [M+H]+ of 4-AcAmB, C6H11NO3).

-

Product ion (Q3): A characteristic fragment ion needs to be determined by infusion of a 4-AcAmB standard. A potential fragment could be m/z 87.1, corresponding to the loss of the acetamido group.

-

Enzyme Assay for Putative N-acetyl-gamma-aminobutyric acid Amidohydrolase

This is a general protocol for a deacetylase/amidohydrolase that can be adapted to screen for enzymes that hydrolyze 4-AcAmB.

5.2.1. Principle The assay measures the production of GABA from 4-AcAmB. The released GABA can be quantified using a coupled enzymatic assay or by a chromatographic method like HPLC with derivatization.

5.2.2. Reagents

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound (substrate)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

GABA quantification system (e.g., GABA aminotransferase/succinate semialdehyde dehydrogenase coupled to NAD(P)H formation, or HPLC derivatization reagents like o-phthalaldehyde).

5.2.3. Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer and 4-AcAmB.

-

Pre-incubate the mixture at the optimal temperature for the putative enzyme (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent (e.g., trichloroacetic acid).

-

Centrifuge to pellet precipitated protein.

-

Quantify the amount of GABA in the supernatant using a suitable method.

Future Directions

The study of this compound in microbial metabolism is a nascent field with numerous opportunities for discovery. Key areas for future research include:

-

Identification and Characterization of Enzymes: The foremost priority is the identification and biochemical characterization of the specific GABA N-acetyltransferases and 4-AcAmB deacetylases from various microorganisms.

-

Metabolomic Profiling: Quantitative metabolomic studies are needed to determine the intracellular and extracellular concentrations of 4-AcAmB under different growth conditions, particularly in response to nitrogen availability and osmotic stress.

-

Genetic and Regulatory Studies: Elucidation of the genes encoding the metabolic enzymes for 4-AcAmB and the regulatory networks that control their expression will provide insights into its physiological role.

-

Functional Genomics: Gene knockout and overexpression studies will be crucial to definitively establish the function of 4-AcAmB in microbial physiology.

Conclusion

This compound represents a missing piece in the puzzle of microbial nitrogen and stress metabolism. While its direct roles remain to be definitively established, the existing knowledge of related metabolic pathways provides a strong foundation for future investigations. The experimental approaches and putative pathway models presented in this guide are intended to serve as a catalyst for research that will ultimately unravel the function of this intriguing metabolite in the microbial world.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-acetyl-γ-aminobutyric Acid (N-acetyl GABA) Signaling Pathways in Neurons

Abstract

N-acetyl-γ-aminobutyric acid (N-acetyl GABA) is a key metabolic intermediate in an alternative biosynthetic pathway for the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While the primary route of GABA synthesis in the brain is from glutamate, the pathway involving N-acetyl GABA, originating from putrescine, holds significant physiological relevance, particularly in specific cell types like astrocytes and in distinct brain regions such as the striatum. This pathway contributes to the maintenance of tonic GABA levels, thereby playing a crucial role in the regulation of neuronal excitability. This technical guide provides a comprehensive overview of the N-acetyl GABA signaling pathway, focusing on its synthesis, metabolism, and the enzymatic processes involved. We present available quantitative data on enzyme kinetics, detail relevant experimental protocols for studying this pathway, and provide visualizations of the core processes to support researchers and professionals in drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature mammalian central nervous system, responsible for reducing neuronal excitability.[1] The canonical pathway for its synthesis is the decarboxylation of glutamate, catalyzed by glutamic acid decarboxylase (GAD). However, a secondary, yet physiologically important, pathway proceeds via the polyamine, putrescine. In this pathway, N-acetyl GABA serves as a direct precursor to GABA.[1] This alternative route has been identified as a key source of GABA in astrocytes and is implicated in the inhibition of dopaminergic neurons in the striatum.[1] Understanding the intricacies of this pathway, its enzymatic regulation, and its contribution to the overall GABAergic tone is crucial for developing novel therapeutic strategies for neurological disorders characterized by GABAergic dysfunction.

The N-acetyl GABA Synthesis and Signaling Pathway

The primary signaling role of N-acetyl GABA identified to date is indirect, serving as a precursor for the synthesis of GABA. There is currently no substantial evidence to suggest that N-acetyl GABA acts as a direct ligand for neuronal receptors. The synthesis of GABA from putrescine is a four-step enzymatic cascade primarily occurring in astrocytes.

The pathway is as follows:

-

Acetylation of Putrescine: Putrescine is acetylated to form N-acetylputrescine.

-

Oxidation of N-acetylputrescine: N-acetylputrescine undergoes oxidative deamination to yield N-acetyl-γ-aminobutyraldehyde.

-

Oxidation of N-acetyl-γ-aminobutyraldehyde: The aldehyde is further oxidized to form N-acetyl-γ-aminobutyric acid (N-acetyl GABA).[2]

-

Deacetylation of N-acetyl GABA: N-acetyl GABA is deacetylated to produce GABA.[1]

The final product, GABA, can then be released from astrocytes to act on extrasynaptic GABA receptors on neurons, contributing to tonic inhibition.

Quantitative Data: Enzyme Kinetics

The enzymatic steps in the N-acetyl GABA pathway are catalyzed by specific enzymes. The available kinetic data for these enzymes are summarized below. It is important to note that kinetic parameters are often determined using enzymes from various species and with different substrates, and data for the specific substrates in this pathway are limited.

| Enzyme | Substrate | Species/Source | Km | Vmax / kcat | Reference |

| Putrescine N-acetyltransferase | |||||

| SpeG Homolog (PA1472) | Putrescine | P. aeruginosa | 30.7 ± 9.9 mM | Not Reported | |

| Spermidine/spermine acetyltransferase 1 (SAT1) | Putrescine | Human | 8.70 ± 2.43 mM | Not Reported | |

| SAT1 (zSSAT1) | Spermidine | Zebrafish | 55 µM | Not Reported | |

| SAT1 (zSSAT1) | Spermine | Zebrafish | 182 µM | Not Reported | |

| Monoamine Oxidase B (MAO-B) | N-acetylputrescine | Not Reported | Data not available | Data not available | - |

| Benzylamine | Human & Ox Liver | 950-989 µM | 0.42-93.05 nmol/min/mg | ||

| Aldehyde Dehydrogenase (ALDH) | |||||

| ALDH (E3 isoform) | γ-aminobutyraldehyde | Rat Liver | 110 µM | Relative Vmax = 100 | N/A |

| ALDH-1 | Decanal | Human Liver | 2.9 ± 0.4 nM | Not Reported | N/A |

| ALDH-2 | Decanal | Human Liver | 22 ± 3 nM | Not Reported | N/A |

| N-acetyl-GABA Deacetylase | N-acetyl GABA | Not Characterized | Data not available | Data not available | - |

Table 1: Summary of available kinetic parameters for enzymes in the N-acetyl GABA synthesis pathway. Note the significant gaps in data for the specific substrates of interest.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the N-acetyl GABA pathway.

Protocol for Putrescine N-acetyltransferase (PAT) Activity Assay

This protocol is based on a colorimetric assay that detects the free thiol group of Coenzyme A (CoA) released during the acetyl-transfer reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Putrescine dihydrochloride solution (Substrate A)

-

Acetyl Coenzyme A (AcCoA) solution (Substrate B)

-

DTNB solution (Ellman's reagent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation: Homogenize tissue samples (e.g., striatum, cerebellum) in ice-cold lysis buffer and centrifuge to obtain a clear supernatant containing the enzyme. Determine the total protein concentration of the lysate.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture for each sample. A typical 100 µL reaction would contain:

-

50 µL of Assay Buffer

-

10 µL of Putrescine solution (to achieve a final concentration in the desired range, e.g., 1-10 mM)

-

20 µL of sample (tissue lysate)

-

-

Initiate Reaction: To start the reaction, add 20 µL of AcCoA solution (to achieve a final concentration of ~0.5 mM).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction & Color Development: Stop the reaction by adding 50 µL of DTNB solution in a suitable buffer. The DTNB reacts with the free CoA-SH produced, forming a yellow-colored product.

-

Measurement: Read the absorbance at 412 nm using a microplate reader.

-

Quantification: Create a standard curve using known concentrations of CoA to determine the amount of product formed. Calculate the enzyme activity as nmol of CoA produced per minute per mg of protein.

Protocol for Monoamine Oxidase B (MAO-B) Activity Assay

This protocol describes a fluorometric assay for MAO-B activity, which is suitable for high-throughput screening. The assay detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-B reaction.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

N-acetylputrescine (Substrate)

-

Horseradish Peroxidase (HRP)

-

A sensitive fluorometric probe (e.g., Amplex Red or equivalent)

-

Selegiline (a specific MAO-B inhibitor for control experiments)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates as described for the PAT assay.

-

Control and Sample Wells Setup: In a black 96-well plate, set up wells for:

-

Enzyme Control: Sample + Assay Buffer

-

Inhibitor Control: Sample + Selegiline (to confirm MAO-B specific activity)

-

Test Samples: Sample + Test Compounds (if screening inhibitors)

-

Blank: Assay Buffer only (no enzyme)

-

-

Pre-incubation: Add 50 µL of the sample or control preparations to the respective wells. If using an inhibitor, pre-incubate for 10-15 minutes at 37°C.

-

Reaction Mix Preparation: Prepare a master mix containing the substrate and detection reagents. For each reaction, this would typically include:

-

MAO-B Assay Buffer

-

N-acetylputrescine (final concentration in the µM-mM range)

-

HRP (final concentration ~1-2 U/mL)

-

Fluorometric probe (final concentration ~50-100 µM)

-

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C (e.g., Ex/Em = 535/587 nm for Amplex Red).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Subtract the rate of the blank and inhibitor controls to determine the specific MAO-B activity.

Protocol for Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is a colorimetric or fluorometric assay that measures the reduction of NAD⁺ to NADH during the oxidation of the aldehyde substrate.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

N-acetyl-γ-aminobutyraldehyde (Substrate)

-

NAD⁺ solution

-

A probe for NADH detection (e.g., WST-1 for colorimetric, or a fluorescent probe)

-

Developer enzyme (e.g., diaphorase)

-

96-well microplate

-

Microplate reader (absorbance at ~450 nm or fluorescence)

Procedure:

-

Sample Preparation: Prepare tissue homogenates as previously described.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing all components except the substrate. For each 100 µL reaction:

-

60 µL ALDH Assay Buffer

-

10 µL NAD⁺ solution (final concentration ~1-2 mM)

-

10 µL Developer enzyme

-

10 µL Detection Probe

-

-

Add Sample: Add 10 µL of the sample to the appropriate wells. Include a blank control with lysis buffer instead of sample.

-

Initiate Reaction: Start the reaction by adding 10 µL of the N-acetyl-γ-aminobutyraldehyde substrate solution.

-

Measurement: Measure the increase in absorbance (e.g., 450 nm) or fluorescence kinetically for 10-30 minutes at room temperature or 37°C.

-

Quantification: Create a standard curve using known concentrations of NADH. Calculate the ALDH activity as the rate of NADH production (nmol/min/mg protein).

Conclusion and Future Directions

The synthesis of GABA from putrescine via the N-acetyl GABA intermediate represents an important, alternative pathway that contributes to GABAergic signaling in the central nervous system. While its primary role appears to be the generation of GABA for tonic inhibition, particularly in astrocytes, many aspects of this pathway remain to be fully elucidated. Significant research gaps include the definitive identification and characterization of the N-acetyl-GABA deacetylase, as well as detailed kinetic studies of each enzyme with its specific pathway intermediate. A deeper understanding of the regulation of this pathway could provide novel targets for therapeutic intervention in neurological and psychiatric conditions where GABAergic signaling is impaired. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring this promising area of neurobiology.

References

The Antioxidant Potential of 4-Acetamidobutyric Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the current understanding and theoretical potential of 4-Acetamidobutyric acid as an antioxidant. It is important to note that, to date, there is a significant lack of direct experimental evidence and quantitative data specifically investigating the antioxidant properties of this molecule. The information presented herein is largely extrapolated from studies on its parent compound, γ-aminobutyric acid (GABA), and analogous N-acetylated amino acids.

Introduction

This compound, also known as N-acetyl-GABA, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] While the physiological roles of GABA are well-documented, the specific functions of its acetylated form are less understood. Emerging interest in the therapeutic potential of modified amino acids has led to the exploration of their various biochemical properties, including their capacity to mitigate oxidative stress.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants play a crucial role in counteracting oxidative stress by scavenging free radicals and inhibiting oxidation processes. This whitepaper explores the theoretical antioxidant properties of this compound, drawing parallels from its parent molecule, GABA, and the well-studied N-acetylated amino acid, N-acetylcysteine (NAC).

Theoretical Antioxidant Mechanisms of this compound

The potential antioxidant activity of this compound can be hypothesized through two primary mechanisms: indirect antioxidant effects inherited from its parent compound, GABA, and potential direct scavenging activity or influence on endogenous antioxidant systems conferred by its N-acetylated structure.

Indirect Antioxidant Properties via GABAergic Mechanisms

GABA has been reported to possess antioxidant properties.[2] Studies have shown that GABA can enhance the antioxidant capacity of tissues by increasing the levels of other antioxidant compounds and enzymes.[3][4] For instance, research in plants has demonstrated that GABA treatment can lead to an accumulation of polyphenols and an upregulation of the antioxidant system under stress conditions.[4] While the direct translation of these findings to human physiology requires further investigation, they suggest that compounds that can modulate GABAergic systems or act as GABA analogs might exert antioxidant effects.

Potential Role of N-Acetylation in Antioxidant Activity

The N-acetylation of amino acids can significantly alter their biochemical properties. A prime example is N-acetylcysteine (NAC), a widely used antioxidant and mucolytic agent. NAC functions primarily as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants. NAC's N-acetyl group enhances its bioavailability and stability, allowing for efficient delivery of cysteine to the cells.

While this compound does not contain a thiol group like NAC and therefore cannot directly contribute to glutathione synthesis in the same manner, the presence of the N-acetyl group could potentially influence its interaction with cellular redox systems. Further research is needed to explore if this compound can influence endogenous antioxidant pathways or directly scavenge certain reactive oxygen species.

Quantitative Data on Related Compounds

As no direct quantitative data on the antioxidant activity of this compound is currently available, this section presents data on its parent compound, GABA, to provide a contextual reference.

Table 1: Summary of Antioxidant Effects of GABA

| Experimental Model | Observed Antioxidant Effect | Reference |